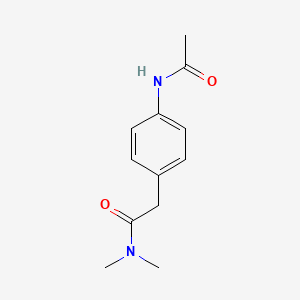![molecular formula C22H26N2O3 B6538978 N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide CAS No. 1060282-44-1](/img/structure/B6538978.png)
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide is a complex organic compound with a unique structure that combines elements of carbamoyl, phenyl, and oxane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(dimethylcarbamoyl)methylphenyl with 4-phenyloxane-4-carboxylic acid under specific conditions to form the desired product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in aprotic solvents.
Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism by which N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(dimethylcarbamoyl)methyl]phenyl}-4-phenyloxane-4-carboxamide
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-24(2)20(25)16-17-8-10-19(11-9-17)23-21(26)22(12-14-27-15-13-22)18-6-4-3-5-7-18/h3-11H,12-16H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHCTWXBLWUDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide](/img/structure/B6538898.png)
![2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538899.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-(trifluoromethyl)benzamide](/img/structure/B6538900.png)
![2-chloro-N-{4-[(dimethylcarbamoyl)methyl]phenyl}-6-fluorobenzamide](/img/structure/B6538902.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3-fluorobenzamide](/img/structure/B6538908.png)
![ethyl N-{4-[(dimethylcarbamoyl)methyl]phenyl}carbamate](/img/structure/B6538916.png)
![4-cyano-N-{4-[(dimethylcarbamoyl)methyl]phenyl}benzamide](/img/structure/B6538932.png)

![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,4-difluorobenzamide](/img/structure/B6538943.png)
![2-{4-[2-(4-tert-butylphenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538949.png)
![2-{4-[2-(2,4-dichlorophenoxy)acetamido]phenyl}-N,N-dimethylacetamide](/img/structure/B6538955.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6538960.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}pyrazine-2-carboxamide](/img/structure/B6538962.png)
![4-butoxy-N-[4-(carbamoylmethyl)phenyl]benzamide](/img/structure/B6538989.png)
